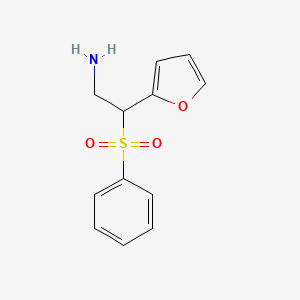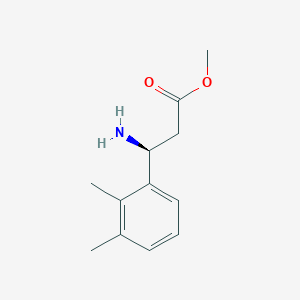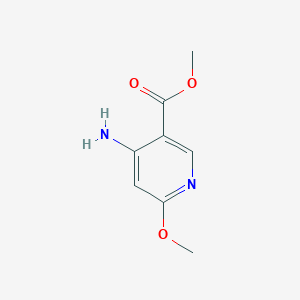![molecular formula C10H13F2N5 B11728815 N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11728815.png)
N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1,3-dimethyl-1H-pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[1-(difluorométhyl)-1H-pyrazol-5-yl]méthyl}-1,3-diméthyl-1H-pyrazol-4-amine est un composé chimique qui présente une structure cyclique pyrazole avec des substituants difluorométhyl et diméthyl
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la N-{[1-(difluorométhyl)-1H-pyrazol-5-yl]méthyl}-1,3-diméthyl-1H-pyrazol-4-amine implique généralement plusieurs étapes. Une méthode courante commence par la préparation de la 1-(difluorométhyl)-1H-pyrazol-4-amine, qui peut être synthétisée à partir d'acide difluoroacétique et de méthylhydrazine . L'intermédiaire est ensuite soumis à d'autres réactions pour introduire les groupes diméthyl et pyrazolyl .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'optimisation des conditions réactionnelles pour atteindre des rendements et une pureté plus élevés. Cela comprend le contrôle de la température, de la pression et du choix des solvants pour assurer une synthèse efficace. Des catalyseurs tels que le dioxyde de titane à l'échelle nanométrique peuvent être utilisés pour améliorer les vitesses de réaction et la sélectivité .
Analyse Des Réactions Chimiques
Types de réactions
La N-{[1-(difluorométhyl)-1H-pyrazol-5-yl]méthyl}-1,3-diméthyl-1H-pyrazol-4-amine peut subir diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé pour former des oxydes correspondants.
Réduction: Les réactions de réduction peuvent produire des dérivés d'amine.
Substitution: L'halogénation et d'autres réactions de substitution peuvent introduire différents groupes fonctionnels.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le peroxyde d'hydrogène, des réducteurs comme le borohydrure de sodium et des agents halogénants comme le chlore . Les conditions réactionnelles impliquent généralement des températures contrôlées et l'utilisation d'atmosphères inertes pour prévenir les réactions secondaires indésirables.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes de pyrazole, tandis que les réactions de substitution peuvent produire des pyrazoles halogénés .
Applications De Recherche Scientifique
La N-{[1-(difluorométhyl)-1H-pyrazol-5-yl]méthyl}-1,3-diméthyl-1H-pyrazol-4-amine a plusieurs applications en recherche scientifique:
Chimie: Elle est utilisée comme intermédiaire dans la synthèse de divers composés organiques.
Industrie: Elle est utilisée dans la production de fongicides et d'autres produits agrochimiques.
Mécanisme d'action
Le mécanisme d'action de la N-{[1-(difluorométhyl)-1H-pyrazol-5-yl]méthyl}-1,3-diméthyl-1H-pyrazol-4-amine implique son interaction avec des cibles moléculaires spécifiques. Une cible connue est la succinate déshydrogénase, une enzyme impliquée dans la chaîne respiratoire mitochondriale . En inhibant cette enzyme, le composé peut perturber la respiration cellulaire chez les champignons, entraînant leur mort .
Mécanisme D'action
The mechanism of action of N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1,3-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. One known target is succinate dehydrogenase, an enzyme involved in the mitochondrial respiratory chain . By inhibiting this enzyme, the compound can disrupt cellular respiration in fungi, leading to their death .
Comparaison Avec Des Composés Similaires
Composés similaires
1-(Difluorométhyl)-1H-pyrazol-4-amine: Partage le groupe difluorométhyl mais n'a pas les groupes diméthyl et pyrazolyl supplémentaires.
Acide 3-(difluorométhyl)-1-méthyl-1H-pyrazole-4-carboxylique: Contient un groupe acide carboxylique au lieu du groupe amine.
Unicité
La N-{[1-(difluorométhyl)-1H-pyrazol-5-yl]méthyl}-1,3-diméthyl-1H-pyrazol-4-amine est unique en raison de son schéma de substitution spécifique, qui lui confère des propriétés chimiques et biologiques distinctes. Sa capacité à inhiber la succinate déshydrogénase la rend particulièrement précieuse dans le développement de fongicides .
Propriétés
Formule moléculaire |
C10H13F2N5 |
|---|---|
Poids moléculaire |
241.24 g/mol |
Nom IUPAC |
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1,3-dimethylpyrazol-4-amine |
InChI |
InChI=1S/C10H13F2N5/c1-7-9(6-16(2)15-7)13-5-8-3-4-14-17(8)10(11)12/h3-4,6,10,13H,5H2,1-2H3 |
Clé InChI |
LVLJHSDAZNGWTO-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C=C1NCC2=CC=NN2C(F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[4-amino-1-(butan-2-yl)-1H-pyrazol-5-yl]carbamate](/img/structure/B11728733.png)

![1-[(E)-[1-(furan-2-yl)ethylidene]amino]-3-[(furan-2-yl)methyl]thiourea](/img/structure/B11728749.png)

![2-Cyano-N-[(hydroxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B11728778.png)
![1-(2,2-difluoroethyl)-N-[(3,5-difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B11728786.png)




![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11728820.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11728836.png)
![1-(butan-2-yl)-N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11728842.png)
